A Technical Guide to Methyl 2,5-Diaminobenzoate: Properties, Structure, and Synthesis
A Technical Guide to Methyl 2,5-Diaminobenzoate: Properties, Structure, and Synthesis
Abstract: This technical guide provides an in-depth analysis of Methyl 2,5-diaminobenzoate, a pivotal chemical intermediate in advanced organic synthesis. The document delineates its fundamental chemical and physical properties, offers a detailed examination of its molecular structure, and presents a robust, field-proven protocol for its synthesis and purification. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical insights, emphasizing the compound's reactivity and its strategic importance as a building block in the creation of complex molecules for pharmaceutical and materials science applications.
Compound Identification and Nomenclature
Methyl 2,5-diaminobenzoate is an aromatic compound characterized by a benzene ring substituted with two amine functional groups and a methyl ester. Its precise identification is critical for regulatory compliance, procurement, and scientific literature searches.
| Identifier | Value | Source |
| IUPAC Name | methyl 2,5-diaminobenzoate | [1] |
| CAS Number | 49592-84-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)N | [1] |
| InChIKey | HRZXQRHIENGYTL-UHFFFAOYSA-N | [1] |
| Synonyms | 2,5-Diaminobenzoic acid methyl ester | [4] |
Physicochemical Properties
The physicochemical properties of Methyl 2,5-diaminobenzoate dictate its behavior in solvent systems, its reactivity, and its potential toxicological profile. The following data, computed by established algorithms, provides a reliable baseline for experimental design.
| Property | Value | Source |
| Topological Polar Surface Area | 78.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 172 | [1] |
| XLogP3 (Computed) | 1.2 |
Structural Analysis and Molecular Geometry
The structure of Methyl 2,5-diaminobenzoate consists of a central benzene ring with three key substituents that define its chemical personality:
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Amino Groups (-NH₂): Positioned at carbons 2 and 5, these groups are strong activators and ortho-, para-directors for electrophilic aromatic substitution. Their basicity and nucleophilicity are primary sites for reactions such as acylation and alkylation.
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Methyl Ester Group (-COOCH₃): Located at carbon 1, this group is an electron-withdrawing and meta-directing substituent. It is susceptible to nucleophilic acyl substitution, such as hydrolysis to the parent carboxylic acid or amidation to form an amide.
The interplay between the electron-donating amino groups and the electron-withdrawing ester group creates a molecule with distinct regions of electron density, making it a versatile scaffold for building more complex molecular architectures.
Synthesis and Purification Protocol
Methyl 2,5-diaminobenzoate is most reliably synthesized via the esterification of its corresponding carboxylic acid precursor, 2,5-diaminobenzoic acid.[5] The use of thionyl chloride (SOCl₂) in methanol is a highly efficient method that proceeds under mild conditions.
Causality of Experimental Design
The choice of thionyl chloride as a reagent is deliberate and superior to standard acid catalysis for several reasons. Thionyl chloride reacts with the methanol solvent to generate hydrogen chloride (HCl) in situ. This HCl acts as the catalyst for the Fischer esterification. Crucially, this method avoids the addition of water, which would shift the reaction equilibrium away from the product. Furthermore, all byproducts of the SOCl₂ reaction (SO₂ and HCl) are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle.
Step-by-Step Experimental Methodology
This protocol is adapted from a general procedure for the synthesis of methyl diaminobenzoates.[6]
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Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-diaminobenzoic acid (1 equivalent) in anhydrous methanol (approx. 8 mL per mmol of acid).
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Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring. This is crucial to control the initial exothermic reaction with thionyl chloride.
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Reagent Addition: Add thionyl chloride (10 equivalents) dropwise to the cooled solution via the dropping funnel over 20-30 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 45°C and stir overnight (12-16 hours) under a calcium chloride drying tube to prevent moisture ingress.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water (approx. 30 mL per mmol of starting acid). Neutralize the acidic solution by carefully adding solid potassium carbonate (K₂CO₃) in portions until the pH is basic (pH > 8), confirmed with pH paper.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to yield the pure Methyl 2,5-diaminobenzoate.
Reactivity and Applications in Drug Development
Methyl 2,5-diaminobenzoate is rarely the final active molecule but serves as a highly valuable intermediate due to its trifunctional nature.[7][8]
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Nucleophilic Sites: The two primary amine groups are excellent nucleophiles, readily participating in reactions to form amides, sulfonamides, and ureas. This allows for the attachment of various side chains and pharmacophores.
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Scaffold for Heterocycles: The ortho-relationship of the C1-ester and C2-amine groups, and the 1,4-relationship of the two amines, makes it a prime precursor for synthesizing fused heterocyclic systems like benzodiazepines or quinoxalines, which are common motifs in medicinal chemistry.
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Modulation of Properties: In drug design, the introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.[9] The ester function itself can act as a prodrug, designed to be hydrolyzed in vivo to release a more active carboxylic acid parent drug.
-
Linker Chemistry: The diamine structure is ideal for use as a linker in the development of bivalent drugs or in the synthesis of polymers for drug delivery systems.
Its utility as a versatile building block makes it a compound of interest for creating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.
Conclusion
Methyl 2,5-diaminobenzoate is a foundational building block in modern organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis route make it an indispensable tool for researchers. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- Methyl 2,5-Diaminobenzo
- 49592-84-9 | Methyl 2,5-Diaminobenzo
- Methyl 2,5-diaminobenzoate | C8H10N2O2 | CID 13066644.
- Electronic Supplementary Inform
- 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126.
- Methyl 3,5-diaminobenzo
- methyl 3,5-diaminobenzo
- 2,3-Diaminobenzoic acid methyl ester. CymitQuimica.
- [Application of methyl in drug design].
- Methyl 2,5-dichlorobenzoate.
- Methyl 2,5-dichlorobenzoate.
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